

# ATTO 390: Application Notes and Protocols for Immunofluorescence Staining

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **ATTO 390**, a fluorescent dye, in immunofluorescence (IF) staining applications.

### **Application Notes**

ATTO 390 is a fluorescent label belonging to the coumarin dye family.[1][2][3][4][5] It is characterized by a high fluorescence quantum yield and good photostability, making it a robust choice for various fluorescence microscopy applications.[3][4][5][6][7] Its large Stokes shift (approximately 89 nm) minimizes self-quenching and improves the signal-to-noise ratio.[1][3] ATTO 390 is moderately hydrophilic and can be efficiently excited by the 365 nm or 405 nm laser lines.[1][4][5][8] These properties make it particularly well-suited for single-molecule detection and high-resolution microscopy techniques.[6][7]

### **Key Features:**

- High Fluorescence Yield: Ensures bright and easily detectable signals.[1]
- Large Stokes Shift: The significant separation between excitation and emission maxima reduces spectral overlap.[1][3]
- Good Photostability: Allows for longer exposure times and repeated imaging with less signal degradation.[3][4][5][6][7]



 Versatility: Can be conjugated to various molecules, including antibodies, for targeted labeling.

### **Quantitative Data**

The optical properties of **ATTO 390** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Maximum Excitation (λex)	390 nm	[1][2][8]
Maximum Emission (λem)	479 nm	[1][2][8]
Extinction Coefficient (εmax)	2.4 x 10 <sup>4</sup> M <sup>-1</sup> cm <sup>-1</sup>	[1][2][8][9][10][11]
Fluorescence Quantum Yield (Φf)	0.90	[1][2]
Fluorescence Lifetime (τfl)	5.0 ns	[1][2][8][10][11]
Molecular Weight	~343.42 g/mol	[1]

## **Experimental Protocols**

This section provides a detailed protocol for direct and indirect immunofluorescence staining using antibodies conjugated to **ATTO 390**.

## I. Antibody Conjugation with ATTO 390

For researchers who wish to conjugate their own primary antibodies with **ATTO 390**, commercially available conjugation kits are a straightforward option. Alternatively, NHS esters of **ATTO 390** can be used for labeling the amine groups of antibodies.

Protocol using ATTO 390 NHS Ester:

Antibody Preparation: Dissolve the antibody in bicarbonate buffer (0.1 M, pH 8.3) to a
concentration of 2 mg/mL. Ensure the buffer is free of amine-containing substances like Tris
or glycine.



- Dye Preparation: Immediately before use, prepare a stock solution of ATTO 390 NHS ester in anhydrous DMF or DMSO at a concentration of 5 mg/mL.
- Conjugation Reaction: Add the reactive dye solution to the antibody solution. The molar ratio
  of dye to antibody will need to be optimized, but a starting point of a 10-fold molar excess of
  dye is recommended.
- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.
- Purification: Separate the conjugated antibody from the free dye using gel filtration (e.g., a Sephadex G-25 column) or dialysis.
- Storage: Store the purified ATTO 390-conjugated antibody at 4°C for short-term use or at -20°C in aliquots with a cryoprotectant (e.g., 50% glycerol) for long-term storage. Protect from light.

### **II. Immunofluorescence Staining Protocol**

This protocol provides a general workflow for staining cells cultured on coverslips. Buffer volumes and incubation times may require optimization based on the specific cell type, antigen, and antibody used.

#### Materials:

- Phosphate-Buffered Saline (PBS)
- Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or normal serum from the host species of the secondary antibody in PBS
- Primary Antibody (if using indirect IF)
- ATTO 390-conjugated Primary Antibody (for direct IF) or ATTO 390-conjugated Secondary Antibody (for indirect IF)



- Nuclear Counterstain (e.g., DAPI)
- Antifade Mounting Medium
- Coverslips with cultured cells

#### Procedure:

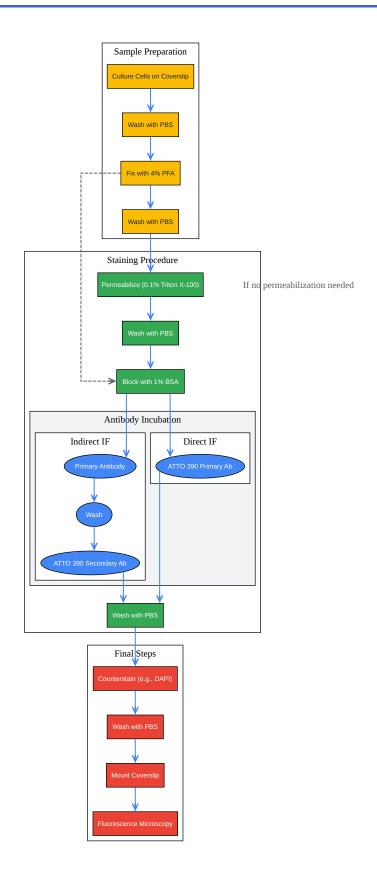
- Cell Culture and Fixation: a. Culture cells on sterile glass coverslips to the desired confluency. b. Aspirate the culture medium and wash the cells twice with PBS. c. Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature. d. Wash the cells three times with PBS for 5 minutes each.
- Permeabilization (for intracellular antigens): a. Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash the cells three times with PBS for 5 minutes each.
- Blocking: a. Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.
- Antibody Incubation:
  - Indirect Immunofluorescence: i. Dilute the primary antibody to its optimal concentration in Blocking Buffer. ii. Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C. iii. Wash the cells three times with PBS for 5 minutes each. iv. Dilute the ATTO 390-conjugated secondary antibody to its optimal concentration in Blocking Buffer. v. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light. vi. Wash the cells three times with PBS for 5 minutes each, protected from light.
  - Direct Immunofluorescence: i. Dilute the ATTO 390-conjugated primary antibody to its optimal concentration in Blocking Buffer. ii. Incubate the cells with the diluted antibody for 1-2 hours at room temperature, protected from light. iii. Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining (Optional): a. Incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions. b. Wash the cells twice with PBS.



- Mounting: a. Mount the coverslips onto glass slides using an antifade mounting medium. b.
   Seal the edges of the coverslip with nail polish to prevent drying.
- Imaging: a. Image the stained cells using a fluorescence microscope equipped with appropriate filters for **ATTO 390** (Excitation: ~390 nm, Emission: ~479 nm).

## **Diagrams**





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Caption: Workflow for immunofluorescence (IF) staining using ATTO 390 conjugates.



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